![molecular formula C34H36N4O4S B10758914 3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-(cyclopropylmethyl)-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B10758914.png)
3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-(cyclopropylmethyl)-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for INHIBITOR Q8467 OF DUPONT MERCK are not extensively documented in publicly available sources. it is known that the compound’s structure includes a benzamide core, which suggests that its synthesis may involve the formation of an amide bond between a benzoyl chloride and an amine .
Chemical Reactions Analysis
INHIBITOR Q8467 OF DUPONT MERCK undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
INHIBITOR Q8467 OF DUPONT MERCK has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool for studying chemical reactions and mechanisms, particularly those involving benzamides.
Biology: It is employed in biological research to investigate its effects on cellular processes and pathways.
Medicine: As an experimental drug candidate, INHIBITOR Q8467 OF DUPONT MERCK is being studied for its potential therapeutic applications, including its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of INHIBITOR Q8467 OF DUPONT MERCK involves its interaction with specific molecular targets. The compound is known to target the Gag-Pol polyprotein, which plays a crucial role in the replication of certain viruses . By inhibiting this protein, INHIBITOR Q8467 OF DUPONT MERCK can disrupt viral replication and potentially serve as an antiviral agent .
Comparison with Similar Compounds
INHIBITOR Q8467 OF DUPONT MERCK is unique compared to other similar compounds due to its specific molecular structure and target. Similar compounds include other benzamides and benzoyl derivatives, such as:
Benzoyl derivatives: These compounds share a similar core structure but may have different substituents that alter their properties.
1,3-diazepanes: These compounds contain a diazepane ring and may exhibit different biological activities.
Thiazoles: These heteroaromatic compounds have a thiazole ring and can have diverse applications.
The uniqueness of INHIBITOR Q8467 OF DUPONT MERCK lies in its specific interactions with molecular targets and its potential therapeutic applications .
Properties
Molecular Formula |
C34H36N4O4S |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-(cyclopropylmethyl)-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C34H36N4O4S/c39-30-28(19-23-8-3-1-4-9-23)37(21-25-14-15-25)34(42)38(29(31(30)40)20-24-10-5-2-6-11-24)22-26-12-7-13-27(18-26)32(41)36-33-35-16-17-43-33/h1-13,16-18,25,28-31,39-40H,14-15,19-22H2,(H,35,36,41)/t28-,29-,30+,31+/m1/s1 |
InChI Key |
HFLCERPZYCWLSZ-VKONIRKNSA-N |
Isomeric SMILES |
C1CC1CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC=CC=C5)O)O)CC6=CC=CC=C6 |
Canonical SMILES |
C1CC1CN2C(C(C(C(N(C2=O)CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC=CC=C5)O)O)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2s)-2-[3-(Aminomethyl)phenyl]-3-{(S)-Hydroxy[(1r)-2-Methyl-1-{[(2-Phenylethyl)sulfonyl]amino}propyl]phosphoryl}propanoic Acid](/img/structure/B10758834.png)
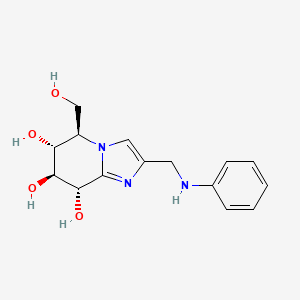
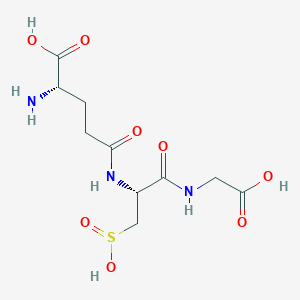

![N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10758868.png)
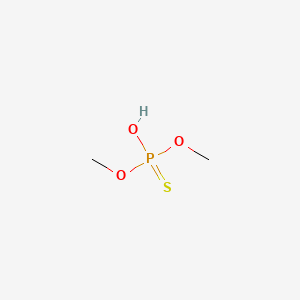
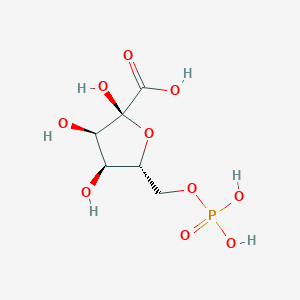

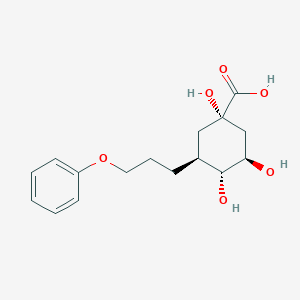
![7-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid](/img/structure/B10758895.png)

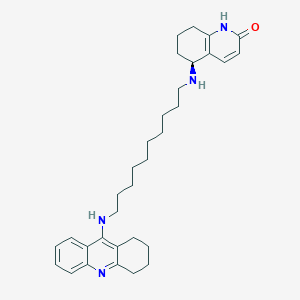

![N-Ethyl-N-[3-(propylamino)propyl]propane-1,3-diamine](/img/structure/B10758913.png)
